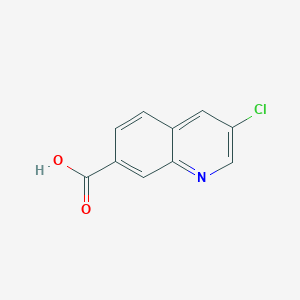

3-Chloroquinoline-7-carboxylic acid

Description

Significance of Quinolines as Privileged Heterocyclic Scaffolds in Modern Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized in medicinal chemistry as a "privileged scaffold." orientjchem.orgnih.govnih.gov This designation stems from the ability of the quinoline nucleus to serve as a versatile framework for the design of novel therapeutic agents with a wide spectrum of pharmacological activities. nih.govnih.gov The structural rigidity and the presence of a nitrogen atom in the heterocyclic ring allow for specific interactions with various biological targets.

The true value of the quinoline scaffold lies in its capacity for chemical modification. The ring system can be substituted at various positions with different functional groups, which allows researchers to fine-tune the molecule's steric, electronic, and physicochemical properties. orientjchem.org This adaptability has led to the development of quinoline derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. orientjchem.orgnih.govresearchgate.net Consequently, the quinoline moiety is a core component of numerous established pharmaceutical drugs and a focal point in the ongoing search for new and more effective therapeutic compounds. nih.govnih.gov The continuous exploration of quinoline derivatives in drug discovery highlights its enduring importance and potential for developing innovative medicines. orientjchem.orgnih.gov

Positioning of Carboxylic Acid Moieties in Quinoline Derivatives: Research Context

The introduction of a carboxylic acid group onto the quinoline scaffold is a critical strategy in medicinal chemistry, as this functional group can significantly influence a molecule's biological activity. The acidic proton and the potential for forming carboxylates under physiological conditions allow these derivatives to engage in crucial intermolecular interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the active sites of enzymes and receptors. nih.govontosight.ai

The specific position of the carboxylic acid moiety on the quinoline ring is a determining factor for its biological function. For instance, quinoline-4-carboxylic acid derivatives are recognized as one of the most significant classes of quinolines due to their wide-ranging medicinal properties. nih.gov The carboxylate at the 4-position has been shown to be essential for the activity of certain enzyme inhibitors, where it forms key interactions with residues like arginine. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that the substitution pattern around the entire quinoline ring dictates the compound's potency and selectivity. For example, in some anticancer agents, a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity, while modifications at positions 2 and 3 with various groups, including carboxylic acids, are explored to target specific enzymes like insulin-like growth factor (IGF) receptors. orientjchem.org

The synthesis of these vital intermediates is often achieved through classic organic reactions such as the Pfitzinger, Doebner, or Gould-Jacobs reactions, which allow for the construction of the quinoline ring system with a carboxylic acid group at a specific position. nih.govnih.govnih.gov The resulting quinoline-carboxylic acids then serve as versatile starting materials for further chemical modifications. nih.govtandfonline.com

Specific Research Focus: 3-Chloroquinoline-7-carboxylic acid within the Quinoline Landscape

Within the broad and diverse family of quinoline derivatives, this compound represents a specific molecular architecture of research interest. As a member of the chloroquinoline carboxylic acid class, it combines the features of the privileged quinoline scaffold with two key functional groups: a chlorine atom and a carboxylic acid. The chlorine atom at the 3-position and the carboxylic acid at the 7-position create a distinct substitution pattern that is explored for potential biological activity.

While extensive published studies focusing exclusively on this compound are not widespread, its chemical structure places it within a group of compounds actively investigated in medicinal chemistry. It is commercially available as a building block for chemical synthesis, indicating its utility in the construction of more complex molecules for research purposes. biosynth.com The synthesis of related compounds, such as 7-chloroquinoline-8-carboxylic acids, has been documented, often involving the oxidation of a corresponding methylquinoline. google.com Furthermore, the general synthesis of 2-chloroquinoline-3-carboxylic acids is well-established, typically proceeding from the corresponding carbaldehyde. tandfonline.com These synthetic strategies provide a research context for accessing compounds like this compound. The interest in such compounds is driven by the potential for the chlorine substituent to modulate lipophilicity and metabolic stability, while the carboxylic acid provides a key interaction point with biological targets.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1824051-34-4 | biosynth.com |

| Molecular Formula | C₁₀H₆ClNO₂ | biosynth.com |

| Molecular Weight | 207.61 g/mol | biosynth.com |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Cl)C(=O)O | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHXBQGKTNFDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinoline 7 Carboxylic Acid and Its Analogs

Strategies for the De Novo Construction of the Quinoline (B57606) Core

De novo synthesis, which builds the heterocyclic system from acyclic precursors, is a powerful method to ensure the correct placement of substituents that are otherwise difficult to introduce via direct functionalization.

One of the most effective methods for obtaining the 3-substituted quinoline core is the Vilsmeier-Haack reaction . This reaction, when applied to acetanilides using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields 2-chloroquinoline-3-carbaldehydes. researchgate.net The carbaldehyde can then be oxidized to the corresponding carboxylic acid. For the target compound, this would involve starting with an acetanilide (B955) bearing a carboxyl or precursor group at the meta position (corresponding to the eventual C7 position of the quinoline).

Another classical approach is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound to produce quinoline-4-carboxylic acids. researchgate.net Modifications of this reaction could potentially be adapted to yield the desired 7-carboxy substituted scaffold. Similarly, the Doebner-von Miller reaction and Conrad-Limpach synthesis represent fundamental routes to the quinoline core that can be tailored through the choice of substituted anilines and β-dicarbonyl compounds. nih.gov For instance, the Doebner synthesis can be used to create various [2,3′-biquinoline]-4-carboxylic acids by reacting quinoline-3-carbaldehydes with pyruvic acid and anilines, demonstrating the modularity of these classic reactions. researchgate.net

Functionalization Approaches for Halogenation and Carboxylation at Specific Positions

These methods involve introducing the key functional groups onto a pre-existing quinoline or partially functionalized quinoline ring.

Direct and regioselective chlorination of the C3 position of a quinoline ring is a synthetic challenge, as the C2 and C4 positions are generally more electronically activated for substitution. Therefore, synthetic strategies often incorporate the C3-chloro substituent during the ring's construction.

A notable method that achieves C3 functionalization starts from quinoline N-oxides. A one-pot synthesis using sulfonyl chlorides can lead to chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. rsc.org While this provides a route to C3-functionalized quinolines, direct C3-chlorination of quinoline-7-carboxylic acid itself is not a commonly reported high-yielding procedure. Decarboxylative halogenation of quinoline carboxylic acids has also been explored as a route to haloquinolines. rsc.org However, the most reliable methods for obtaining the 3-chloro substitution pattern remain the de novo syntheses, such as the Vilsmeier-Haack reaction previously described. researchgate.net

Introducing a carboxylic acid group at the C7 position of a 3-chloroquinoline (B1630576) ring typically relies on C-H activation or the manipulation of an existing functional group.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. rsc.org This involves using a directing group (DG) to position a metal-complexing reagent, which facilitates deprotonation at an adjacent position, followed by quenching with an electrophile like CO₂. For quinolines, the 8-aminoquinoline (B160924) (AQ) group is a well-established directing group for functionalization at the C8 position. While direct C7 carboxylation of 3-chloroquinoline via DoM is not straightforward, the principles can be applied using specifically designed directing groups.

Alternatively, a precursor functional group can be installed at the C7 position and converted to a carboxylic acid. A patented method describes the oxidation of a methyl group at the C8 position of a 7-chloro-3,8-dimethylquinoline (B3058645) to the corresponding 8-carboxylic acid using nitric acid in the presence of a vanadium(V) oxide catalyst. google.com A similar strategy could be envisioned where a methyl or other oxidizable group at C7 of a 3-chloroquinoline is converted to the target carboxylic acid.

Derivatization Pathways and Advanced Synthetic Transformations

Once 3-chloroquinoline-7-carboxylic acid is synthesized, its functional groups can be readily transformed to create a diverse range of analogs.

The carboxylic acid moiety at C7 is a versatile handle for derivatization through standard esterification and amidation protocols.

A common two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride . This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloroquinoline-7-carbonyl chloride can then be reacted with a variety of alcohols or amines to furnish the corresponding esters or amides with high purity and yield. researchgate.net

Direct coupling methods are also highly effective for forming amides. These one-pot procedures utilize peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU, or T3P (Propylphosphonic anhydride) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This approach directly couples the carboxylic acid with an amine, avoiding the isolation of the acyl chloride intermediate. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

| Reaction Type | Reagents & Conditions | Product | Ref. |

| Esterification | 1. SOCl₂, reflux2. Phenol or Alcohol | Phenyl or Alkyl Ester | researchgate.net |

| Esterification | Nopoic acid, DCC, DMAP, CH₂Cl₂ | Nopol Ester | nih.gov |

| Amidation | 1. SOCl₂, reflux2. Arylamine | Aryl Amide | researchgate.net |

| Amidation | Amine, TEA/T3P, DMF | Amide | nih.gov |

| Amidation | 3,5-diiodosalicylic acid, PCl₃, Amine | Salicylanilide | nih.gov |

The chlorine atom at the C3 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAᵣ) . The electron-withdrawing nature of the heterocyclic nitrogen atom activates the ring towards attack by nucleophiles, particularly at the C2 and C4 positions, but also at C3. cymitquimica.comchempedia.info

A wide range of nucleophiles can be used to displace the chloro group. These include:

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be used to synthesize 3-aminoquinoline (B160951) derivatives. chempedia.info Reactions of chloroquinolines with 1,2,4-triazole (B32235) have been studied, demonstrating that heterocyclic amines are effective nucleophiles. researchgate.net

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can react to form 3-methoxyquinoline (B1296862) analogs. researchgate.net

Sulfur Nucleophiles: Thiols and thiophenols are also effective nucleophiles for displacing the chloro group, as demonstrated in kinetic studies with p-toluenethiol. acs.org

The reactivity in these substitutions can be influenced by the solvent, the nature of the nucleophile, and the presence of acid or base catalysts. researchgate.netmdpi.com While many studies focus on the more reactive 2- and 4-chloroquinolines, the same principles apply to the 3-chloro isomer, making it a valuable site for introducing further molecular diversity.

Cycloaddition and Ring Annulation Strategies Leading to Fused Heterocycles

Cycloaddition and ring annulation reactions are powerful synthetic tools for the elaboration of the quinoline framework, enabling the construction of complex, fused heterocyclic systems. These strategies utilize the existing quinoline core as a scaffold upon which new rings are built, leading to novel polycyclic structures with potential applications in materials science and medicinal chemistry. Starting from functionalized quinolines, such as this compound and its analogs, these methods provide direct pathways to access diverse molecular architectures.

One of the most prominent strategies involves the use of 1,3-dipolar cycloaddition reactions. The Huisgen [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example. In this approach, a chloro-quinoline derivative is first converted to its corresponding azide. For instance, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline (B193633) via nucleophilic substitution with sodium azide. researchgate.net This azido-quinoline then serves as a 1,3-dipole, reacting with various alkynes to furnish 1,2,3-triazole-fused quinolines. researchgate.net Another example of a 1,3-dipolar cycloaddition involves the reaction of chloroquinoline aldehydes with intermediates like N-methyl-N-methylenemethanideaminium, generated in situ from methylglycine and formaldehyde, to yield chloroquinolinyl-oxazolidine derivatives. rsc.org

Intramolecular ring annulation, often involving lactamization, provides another efficient route to fused systems. A notable example is the synthesis of substituted hexahydro mdpi.comacs.orgthiazepino[2,3-h]quinoline-9-carboxylic acid. nih.gov The synthesis begins with the nucleophilic aromatic substitution of the C7-chlorine atom in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-mercaptopropionic acid. nih.gov Following the reduction of the nitro group at the C8 position to an amine, the resulting intermediate undergoes a polyphosphoric acid (PPA)-catalyzed thermal lactamization. This final ring-closing step forms the seven-membered thiazepine ring fused to the quinoline core. nih.gov A similar intramolecular cyclization is observed when 2-chloroquinoline-3-carbaldehyde (B1585622) is heated with formamide, leading to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org

The following table summarizes representative intramolecular annulation reactions for the synthesis of fused quinoline heterocycles.

Table 1: Intramolecular Annulation for Fused Quinoline Synthesis| Starting Quinoline Derivative | Reagents | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 8-Amino-7-[(2-carboxyethyl)thio]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Polyphosphoric Acid (PPA), heat | Substituted Hexahydro mdpi.comacs.orgthiazepino[2,3-h]quinoline-9-carboxylic acid | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid, Ethanol, heat | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| 3-Azido-4-alkylaminothieno[2,3-c]quinoline-2-carboxylates | Bromobenzene, heat (Thermolysis) | Isoxazolo[3',4':4,5]thieno[2,3-c]quinolines | researchgate.net |

Condensation followed by cyclization is another widely used method. The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) is a classic example, which results in the formation of 3-amino-1H-pyrazolo[3,4-b]quinoline. rsc.orgresearchgate.net This reaction proceeds via an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the hydrazino group onto the nitrile, forming the fused pyrazole (B372694) ring.

More contemporary methods utilize photochemical energy to drive cycloaddition reactions. Energy transfer-mediated dearomative [2+2] cycloadditions between quinoline derivatives and alkenes have been developed. researchgate.net For example, under acidic conditions and in the presence of an iridium photosensitizer, 6-chloroquinoline (B1265530) can react with 2-chloropropene (B1346963) to generate a structurally complex pyridine-fused 6-5-4-3 ring system with high diastereoselectivity. researchgate.net These photochemical methods allow for the construction of unique and sterically congested fused scaffolds that are not readily accessible through thermal reactions.

The table below outlines various cycloaddition strategies for creating fused heterocycles from quinoline precursors.

Table 2: Cycloaddition Reactions for Fused Quinoline Synthesis| Quinoline Substrate | Reaction Partner | Reaction Type | Fused Product System | Reference |

|---|---|---|---|---|

| 4-Azido-7-chloroquinoline | Various Alkynes | [3+2] Cycloaddition (CuAAC) | mdpi.comresearchgate.netmdpi.comTriazolo[4,5-d]quinoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | N-Methyl-N-methylenemethanideaminium | [3+2] Cycloaddition | Oxazolidinyl-quinoline | rsc.org |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | Condensation-Cycloaddition | Pyrazolo[3,4-b]quinoline | rsc.orgresearchgate.net |

| 6-Chloroquinoline | 2-Chloropropene | Photochemical [2+2] Cycloaddition | Pyridine-fused 6-5-4-3 ring system | researchgate.net |

These cycloaddition and annulation strategies highlight the versatility of the quinoline ring as a building block for constructing more intricate heterocyclic structures. By carefully choosing the functional groups on the quinoline core and the reaction partners, a diverse array of fused systems can be synthesized, significantly expanding the chemical space around the quinoline scaffold.

Reactivity Profiles and Mechanistic Investigations of 3 Chloroquinoline 7 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 7-position of 3-chloroquinoline-7-carboxylic acid is a versatile handle for a variety of chemical transformations, including esterification and amide bond formation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters under standard conditions. For instance, treatment with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid, yields the corresponding ethyl ester. organic-chemistry.org This reaction proceeds through the well-established Fischer esterification mechanism, involving protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack of the alcohol. libretexts.org

Amide Formation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. researchgate.net Due to the relatively low reactivity of carboxylic acids towards amines, a coupling agent is typically employed to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. researchgate.net

| Product | Reagents and Conditions | Reaction Type |

| Ethyl 3-chloroquinoline-7-carboxylate | Ethanol, H₂SO₄ (catalytic), reflux | Fischer Esterification |

| N-Aryl/Alkyl-3-chloroquinoline-7-carboxamide | Amine (R-NH₂), EDC, HOBt, DIPEA, MeCN | Amide Coupling |

Reactivity at the Chloro-Substituted Position (C3)

The chlorine atom at the C3-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles.

Nucleophilic Displacement with Amines and Thiols: The chloro group can be displaced by various nucleophiles, including amines and thiols. For example, reactions with primary and secondary amines, such as piperidine, can lead to the corresponding 3-aminoquinoline (B160951) derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated. Similarly, thiols can react to form 3-thioether-substituted quinolines. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often more efficient method for the amination of the C3 position, especially with less reactive amines. researchgate.net

The general mechanism for the SNAr reaction involves the nucleophilic attack on the C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. researchgate.net

| Nucleophile | Product | Reaction Conditions |

| Piperidine | 3-(Piperidin-1-yl)quinoline-7-carboxylic acid | Heat, base (e.g., K₂CO₃) |

| Thiophenol | 3-(Phenylthio)quinoline-7-carboxylic acid | Base (e.g., NaH), polar aprotic solvent |

| Aniline (B41778) | 3-(Phenylamino)quinoline-7-carboxylic acid | Pd catalyst, ligand, base, heat |

Quinoline Nitrogen Atom Reactivity and Coordination Chemistry

The nitrogen atom in the quinoline ring of this compound retains its basic character, allowing it to participate in acid-base reactions and act as a ligand in coordination complexes.

N-Oxide Formation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. preprints.org The formation of the N-oxide can significantly alter the reactivity of the quinoline ring, often directing subsequent electrophilic substitution to the C4-position. preprints.org

Coordination Chemistry: The nitrogen atom, along with the carboxylate group, can act as a chelating ligand, forming stable complexes with various metal ions. The coordination can involve the nitrogen atom and the carbonyl oxygen of the carboxylic acid or the deprotonated carboxylate group. The resulting metal complexes can exhibit interesting structural and electronic properties. N-heterocyclic polycarboxylic acids are known to be excellent candidates for the formation of metal complexes due to their diverse coordination modes. nih.gov

Oxidative and Reductive Reaction Pathways

The this compound molecule can undergo both oxidative and reductive transformations, targeting either the substituents or the quinoline ring itself.

Oxidative Reactions: While the quinoline ring is relatively electron-deficient and thus resistant to oxidation, strong oxidizing conditions can lead to ring cleavage. For instance, oxidation of a related compound, 3-chloroisoquinoline-7-carboxylic acid, with potassium permanganate (B83412) resulted in the formation of isoquinoline-3,4-dicarboxylic acid. nih.gov

Reductive Reactions: The carboxylic acid group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation over platinum or palladium catalysts can lead to the reduction of the pyridine (B92270) ring, yielding a tetrahydroquinoline derivative. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, offers a method to partially reduce the benzene (B151609) ring of the quinoline system, forming a dihydroquinoline derivative. masterorganicchemistry.comwikipedia.org

Exploration of Reaction Mechanisms

The reaction mechanisms for the transformations of this compound are generally well-understood based on established principles of organic chemistry.

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid group, such as esterification and amidation, proceed via a nucleophilic acyl substitution mechanism. The key step is the formation of a tetrahedral intermediate following the attack of the nucleophile on the carbonyl carbon. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C3-chloro substituent by nucleophiles follows the SNAr pathway. The rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex. researchgate.netlibretexts.org The presence of electron-withdrawing groups on the quinoline ring is crucial for stabilizing this intermediate and facilitating the reaction.

Electrophilic and Nucleophilic Attack on the Quinoline Ring: The quinoline ring can undergo both electrophilic and nucleophilic attack, with the position of attack being influenced by the existing substituents. The electron-withdrawing chloro and carboxylic acid groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic attack. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the electron distribution and reactivity of different positions on the quinoline ring, helping to predict the most likely sites for reaction. nih.govscirp.org

Advanced Spectroscopic and Analytical Characterization of 3 Chloroquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 3-Chloroquinoline-7-carboxylic acid, ¹H and ¹³C NMR spectroscopy would provide definitive information about its carbon-hydrogen framework.

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, the expected spectra can be inferred from its structure. The ¹H NMR spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline (B57606) ring system. The chemical shift and splitting pattern of each signal would be influenced by its position relative to the nitrogen atom, the chlorine atom, and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm), which may or may not be observed depending on the solvent used and its concentration.

The ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically 165-185 ppm). The chemical shifts of the nine carbons in the quinoline ring would be influenced by the electronegativity of the nitrogen and chlorine substituents.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. The molecular formula for this compound is C₁₀H₆ClNO₂, which corresponds to a monoisotopic mass of approximately 207.0087 Da. uni.lu

High-resolution mass spectrometry would confirm this exact mass, validating the elemental composition. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: [M]⁺ at m/z 207 and [M+2]⁺ at m/z 209, with the latter having about one-third the intensity of the former.

While detailed experimental fragmentation data is not publicly available, the expected fragmentation pattern for an aromatic carboxylic acid can be predicted. miamioh.edulibretexts.org Common fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group (–COOH, 45 Da) to produce a fragment ion corresponding to 3-chloroquinoline (B1630576).

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Loss of CO: Cleavage of a carbon monoxide molecule from the structure after initial fragmentation.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 208.01599 |

| [M+Na]⁺ | 229.99793 |

| [M-H]⁻ | 206.00143 |

| [M+K]⁺ | 245.97187 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its structure. spectroscopyonline.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1500-1600 | C=C and C=N stretch | Aromatic/Quinoline Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, contains delocalized π-electrons and non-bonding electrons on the nitrogen atom. Consequently, this compound is expected to exhibit strong absorption bands in the UV region, typically between 200-400 nm. mdpi.comresearchgate.net These absorptions correspond to π→π* and n→π* electronic transitions characteristic of such conjugated systems. The exact position and intensity of the absorption maxima (λmax) would be influenced by the chloro and carboxylic acid substituents on the quinoline core.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for determining the purity of pharmaceutical compounds and for separating them from synthesis byproducts or degradation products. bldpharm.com

In the analysis of this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity could be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels for commercially available samples are often reported at 95% or higher, as determined by this method. chemsrc.comsigmaaldrich.com UPLC offers the advantage of faster analysis times and improved resolution, allowing for more accurate detection of trace impurities.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Furthermore, it would reveal how the molecules pack together in the crystal lattice. Key interactions expected to govern the crystal packing include intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chains. mdpi.com Halogen bonding involving the chlorine atom and π–π stacking interactions between the aromatic quinoline rings could also play significant roles in stabilizing the crystal structure. To date, the single-crystal X-ray structure of this compound has not been reported in the literature.

Computational Chemistry and Molecular Modeling Studies on Quinoline Carboxylic Acids

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Chloroquinoline-7-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to model geometric, energetic, and electronic parameters.

Studies on various quinolone carboxylic acid derivatives reveal the significance of intra- and intermolecular interactions. nih.gov For instance, the presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the quinolone's carbonyl group can lead to the formation of a quasi-ring, which significantly stabilizes the molecular structure. nih.gov The electronic structure of these systems is often investigated using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories. nih.gov

In a study of five quinolone carboxylic acid derivatives, including those substituted with chlorine and fluorine, DFT calculations were used to analyze monomers and dimers. nih.gov The analysis of the electron density field confirmed the presence of strong intramolecular hydrogen bonds. nih.gov Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) analysis has shown that dispersive forces are often the decisive factor in the intermolecular interactions of these compounds. nih.gov Such computational approaches provide a detailed depiction of the physicochemical features that can guide the rational design of new substances based on the quinoline (B57606) structural motif. nih.gov

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of geometric, energetic, and electronic parameters. nih.gov | Provides accurate molecular geometries and energy profiles. |

| Atoms in Molecules (AIM) | Investigation of electronic structure and bonding. nih.gov | Characterizes intramolecular hydrogen bonds and other weak interactions. nih.gov |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and orbital interactions. nih.gov | Reveals details of electron delocalization and donor-acceptor interactions. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Characterization of energy components in intermolecular interactions. nih.gov | Identifies the dominant forces (e.g., dispersion, electrostatic) in molecular dimers. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to hypothesize the interaction between a ligand, such as a quinoline-carboxylic acid derivative, and a biological target, typically a protein.

Derivatives of 3-quinoline carboxylic acid have been studied as potential inhibitors of protein kinase CK2. nih.gov In one such study, molecular docking simulations were used to understand the binding modes of newly synthesized compounds within the CK2 active site. tandfonline.comresearchgate.net These simulations proposed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. tandfonline.com For example, structural optimization based on docking results involved modifying substituents on the quinoline ring to enhance interactions with the kinase's active site. tandfonline.com

Similarly, quinoline-3-carboxamides (B1200007) have been investigated as inhibitors of DNA damage and response (DDR) kinases like ATM kinase. mdpi.com Molecular docking studies showed that the quinoline nitrogen is crucial for binding to the hinge region of these kinases, acting as competitive inhibitors of ATP. mdpi.com These studies can effectively predict selectivity, as demonstrated by the high selectivity of the synthesized molecules for ATM kinase over other homologous kinases. mdpi.com In another example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (P-gp) transporter, which is involved in cancer multidrug resistance, revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol. nih.govnih.gov

| Quinoline Derivative Class | Biological Target | Purpose of Study | Reference |

|---|---|---|---|

| 3-Quinoline carboxylic acids | Protein Kinase CK2 | To identify key interactions for inhibitor optimization. | nih.govtandfonline.com |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs kinases | To understand selectivity towards ATM kinase. | mdpi.com |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | To identify potential inhibitors for combating cancer multidrug resistance. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis.

For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities. For instance, a QSAR study was conducted on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against the P-glycoprotein (ABCB1). nih.govnih.gov In this work, 2D and 3D molecular descriptors, which are numerical representations of a molecule's structure, were calculated and correlated with biological activity using various machine learning regression methods. nih.govnih.gov

Another comprehensive study involved developing 2D and 3D-QSAR models for a large database of 349 quinoline derivatives with activity against Plasmodium falciparum. mdpi.com The models, based on CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), showed excellent predictive capabilities. mdpi.com The analysis of these models provided insights into the structural requirements for antimalarial activity, such as the favorability of hydrophobic groups and atoms like chlorine and fluorine that increase lipophilicity. mdpi.com These QSAR models serve as powerful tools for the rational design of new, more potent quinoline-based therapeutic agents. nih.govmdpi.com

Application of Machine Learning Algorithms in Chemical Design and Property Prediction

Machine learning (ML) has become a transformative force in chemical and drug discovery, extending the capabilities of traditional QSAR models. ML algorithms can learn complex patterns from large datasets to predict molecular properties, design novel molecules, and predict reaction outcomes.

In the realm of quinoline chemistry, ML has been applied to design novel compounds with desired biological activities. For example, ML approaches have been used to select and design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity. mdpi.com A reliable QSAR model for predicting the inhibitory activity of quinoline derivatives towards P-glycoprotein was developed using various ML regression methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB). nih.govnih.gov One gradient boosting-based model achieved a high predictive quality with a coefficient of determination (R²) of 95%. nih.govnih.gov

Furthermore, sophisticated ML models like Generative Adversarial Networks (GANs) have been used to create novel, sensible molecular structures. This approach, combined with Reinforcement Learning (RL), can bias the generation of molecules towards specific desired attributes, aiding in the discovery of new drug candidates. researchgate.net For quinoline derivatives, an ML model has been developed that can predict the reactive site of an electrophilic aromatic substitution with an accuracy of 93%, using quantum mechanics descriptors as input. researchgate.net These advanced computational tools are revolutionizing the process of discovering and developing new drugs based on the quinoline scaffold.

| Machine Learning Technique | Application | Outcome | Reference |

|---|---|---|---|

| Various Regression Models (KNN, DT, GB) | QSAR modeling of P-glycoprotein inhibitors. | Developed highly predictive models (R² up to 95%) for biological activity. | nih.govnih.gov |

| General ML Approaches | Design of novel quinolinesulfonamide-triazole hybrids. | Selection of 22 derivatives for synthesis with potential anticancer activity. | mdpi.com |

| Deep Convolutional Neural Networks | Prediction of reactive sites for electrophilic aromatic substitution. | Achieved 93% accuracy on an internal validation set. | researchgate.net |

| Generative Adversarial Networks (GANs) & Reinforcement Learning (RL) | De novo design of molecules with optimized properties. | Generation of novel molecular structures biased towards desired attributes. | researchgate.net |

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The 3-chloroquinoline-7-carboxylic acid core is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The strategic placement of the chloro and carboxylic acid functionalities provides orthogonal handles for selective modifications, paving the way for the creation of diverse molecular libraries.

A prominent application of this scaffold lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These methods facilitate the introduction of various aryl, heteroaryl, and alkynyl groups at the 3-position by replacing the chlorine atom. This approach has been instrumental in the synthesis of novel quinoline (B57606) derivatives with tailored electronic and steric properties. For instance, the coupling with different boronic acids can lead to a diverse range of 3-substituted quinolines.

Furthermore, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a broad spectrum of functionalized quinolines. The electron-withdrawing character of the quinoline ring system facilitates these substitution reactions.

The carboxylic acid group at the 7-position offers another avenue for derivatization. It can be readily converted into amides, esters, and other carboxylic acid derivatives through standard coupling procedures. This versatility has been exploited to synthesize libraries of compounds for biological screening, where the nature of the substituent at the 7-position can be systematically varied to probe structure-activity relationships. For example, amide coupling with a diverse set of amines is a common strategy to expand the chemical space around the quinoline core.

The combination of these transformations allows for the construction of highly complex and functionally rich heterocyclic systems. For example, a multi-step sequence could involve a Suzuki coupling at the 3-position followed by an amide coupling at the 7-position, leading to a molecule with two points of diversity. This modular approach is highly valuable in the drug discovery process.

Precursor in Multi-Step Convergent and Divergent Synthetic Sequences

The utility of this compound extends to its role as a key precursor in both convergent and divergent synthetic strategies, offering flexibility and efficiency in the construction of complex target molecules.

In contrast, divergent synthesis begins with a common starting material, such as this compound, and through a series of reactions, generates a library of structurally related compounds. researchgate.net This strategy is particularly powerful for exploring the chemical space around a particular scaffold and for identifying structure-activity relationships. The two reactive handles on the this compound molecule are ideal for this approach. For example, the chlorine atom can be functionalized through a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be converted into a range of amides or esters. This allows for the creation of a large and diverse library of compounds from a single, readily available precursor.

The ability to employ this compound in both convergent and divergent synthetic routes underscores its importance as a versatile building block in modern organic synthesis. These strategies enable the efficient production of complex and diverse molecules for a wide range of applications. rsc.orgsathyabama.ac.in

Development of Sustainable and Green Synthetic Protocols Employing the Scaffold

In line with the growing emphasis on environmentally friendly chemical processes, researchers have been actively developing sustainable and green synthetic protocols that utilize the this compound scaffold. These efforts focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

One area of focus has been the use of greener solvents. Traditional organic syntheses often rely on volatile and toxic organic solvents. To address this, researchers have explored the use of water or other environmentally benign solvent systems for reactions involving quinoline derivatives. scielo.org.mxresearchgate.net The development of water-based protocols not only reduces the environmental impact but can also simplify product isolation and purification.

Another key aspect of green chemistry is the use of efficient and recyclable catalysts. For the functionalization of this compound, there has been a shift towards the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. scielo.org.mx This not only reduces catalyst waste but also minimizes contamination of the final product. Additionally, organocatalysts, which are metal-free and often biodegradable, are being explored as alternatives to traditional metal-based catalysts. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the green synthesis of quinoline derivatives. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can also lead to a reduction in energy consumption and the use of smaller amounts of solvent.

Biological and Pharmacological Relevance of Quinoline Carboxylic Acid Derivatives Excluding Clinical Data

Enzyme Inhibition Studies (e.g., DNA Gyrase, Protein Kinase CK2) and Molecular Target Identification

Derivatives of quinoline-carboxylic acid have been identified as potent inhibitors of several key enzymes, indicating their potential for targeted molecular intervention.

Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis, making it a target in oncology research. nih.gov Several studies have investigated 3-quinoline carboxylic acid derivatives as inhibitors of CK2. nih.govtandfonline.com In one study, forty-three new derivatives were synthesized and evaluated, with twenty-two compounds showing inhibitory activity against CK2, with IC50 values ranging from 0.65 to 18.2 μM. nih.govtandfonline.com The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govtandfonline.com

Another study focused on 3-carboxy-4(1H)-quinolones as a class of CK2 inhibitors. nih.gov Through virtual screening and subsequent in vitro testing, researchers identified compounds that act as ATP-competitive inhibitors. nih.gov These findings suggest that the 3-carboxy-quinolone structure is a key feature for tight binding to the active site of CK2. nih.gov

| Compound | Target Enzyme | Inhibition Data | Mechanism |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | IC50 = 0.3 µM; Ki = 0.06 µM | ATP Competitive |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | Protein Kinase CK2 | IC50 = 1 µM; Ki = 0.28 µM | ATP Competitive |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | IC50 = 0.65 - 18.2 µM | Not Specified |

| tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | IC50 = 0.65 - 18.2 µM | Not Specified |

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.govnih.gov The quinolone class of antibiotics functions by inhibiting this enzyme. nih.gov While specific studies focusing exclusively on 3-Chloroquinoline-7-carboxylic acid are not prevalent, the broader quinolone-3-carboxylic acid scaffold is fundamental to this activity. msu.edu These agents typically stabilize the covalent complex between the gyrase and DNA, leading to the inhibition of DNA replication and cell death. nih.gov Mutations in the DNA gyrase enzyme are a common mechanism of bacterial resistance to quinolone antibiotics. nih.gov

Other Enzyme Targets: Research has also identified quinoline (B57606) carboxylic acid derivatives as inhibitors of other enzymes. A series of novel bicyclic derivatives were discovered to be potent inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov Additionally, certain quinoline-6-carboxylic acid derivatives have been identified as effective inhibitors of ectonucleotidases, which are enzymes that play a role in tumor immune evasion. elifesciences.org

In Vitro Antimicrobial and Antiparasitic Efficacy Evaluations (e.g., Antimalarial Activity)

The 7-chloroquinoline (B30040) core is famously associated with the antimalarial drug chloroquine, and derivatives of this structure continue to be a focus of research for antimicrobial and antiparasitic properties.

Antimalarial Activity: Numerous studies have demonstrated the in vitro efficacy of 7-chloroquinoline derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has explored the synthesis of new 4-amino-7-chloroquinoline analogues with modified side chains, many of which exhibit submicromolar antimalarial activity. nih.gov Hybrid molecules incorporating the 7-chloroquinoline scaffold with sulfonamides and 1,2,3-triazoles have also been developed, showing significant antimalarial activity against the 3D7 strain of P. falciparum with IC50 values in the low micromolar range. future-science.com However, it is noteworthy that in a study of 4-oxo-3-carboxyl quinolones, the replacement of a 3-carboxyl ester group with a 3-carboxylic acid group was found to abolish antimalarial activity, highlighting the sensitivity of the structure-activity relationship. nih.gov

Antibacterial Activity: Quinolone-3-carboxylic acids are a foundational chemical class for a wide range of antibacterial agents. msu.edu Their mechanism often involves the inhibition of bacterial DNA gyrase. nih.gov Studies on various substituted quinolones have demonstrated broad-spectrum activity. For example, novel arylfluoroquinolones with a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core have shown potent in vitro antibacterial effects. msu.edu Other research on quinolinequinones has revealed significant activity, particularly against Gram-positive bacteria like S. aureus and S. epidermidis. nih.gov The nature and position of substituents on the quinoline ring play a critical role in determining the potency and spectrum of antibacterial activity. scienceopen.com

Anticancer Potential in Cell-Based Assays and Mechanism of Cytotoxicity

Derivatives of quinoline carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines in vitro, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines: Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed micromolar inhibition against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with enhanced selectivity for cancer cells over non-cancerous cells. nih.gov Furthermore, hybrid compounds incorporating the 7-chloroquinoline moiety have been extensively investigated. A series of 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCAs) were shown to have dose- and time-dependent cytotoxic effects against 5637 human bladder carcinoma cells, with minimal impact on normal cells. researchgate.netnih.gov Similar QTCA compounds also reduced cell viability in both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. nih.gov

| Compound Class | Cancer Cell Line(s) | Observed IC50 Values |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | 19.91 µM (72h) |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1, QTCA-4) | 5637 (Bladder) | Dose- and time-dependent cytotoxicity |

Mechanisms of Cytotoxicity: The primary mechanisms underlying the anticancer potential of these compounds involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis). In bladder cancer cells, treatment with specific QTCAs led to significant cell death and arrest in the G0/G1 phase of the cell cycle. researchgate.netnih.gov In breast cancer studies, apoptosis induction was particularly high in the triple-negative MDA-MB-231 cells. nih.gov Interestingly, while G0/G1 arrest was observed in MCF-7 cells, it was not seen in MDA-MB-231 cells, suggesting different mechanisms of action depending on the cancer cell type. nih.gov

Immunomodulatory Properties at the Cellular and Subcellular Levels

Quinoline-carboxylic acid derivatives have shown potential for modulating immune responses, primarily demonstrating anti-inflammatory effects in preclinical models.

Mechanistic studies of a substituted quinoline carboxylic acid, CL 306 ,293, indicated that its anti-inflammatory and antiarthritic properties may be due to its ability to down-regulate T-cell function. nih.gov This effect is distinct from that of nonsteroidal anti-inflammatory agents, as the compound did not affect cyclooxygenase or lipoxygenase activities. nih.gov

Furthermore, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been synthesized and evaluated for pharmacological properties, with results demonstrating both antinociceptive and anti-inflammatory effects in vivo, suggesting an ability to combat acute pain and inflammation. rsc.orgscielo.br The inhibition of Protein Kinase CK2, which is associated with inflammation, by quinoline derivatives provides another potential, indirect mechanism for their immunomodulatory effects. tandfonline.com

Investigation of Molecular Mechanisms of Action in Biological Systems

The diverse biological activities of quinoline-carboxylic acid derivatives are rooted in their interactions with specific molecular targets and pathways.

Enzyme Inhibition Mechanisms: The inhibition of Protein Kinase CK2 by 3-carboxy-4(1H)-quinolone derivatives occurs through a competitive mechanism with ATP, where the compounds bind to the ATP-binding site on the enzyme. nih.gov For the inhibition of bacterial DNA gyrase, quinolones function as poisons, stabilizing a cleavage complex where the DNA is covalently bound to the enzyme, which ultimately leads to double-strand DNA breaks. nih.gov

Anticancer Mechanisms: At the molecular level, the anticancer effects of 7-chloroquinoline derivatives have been linked to the induction of apoptosis. nih.govnih.gov This process is confirmed by assays showing significant cell death and is associated with the arrest of the cell cycle, preventing cancer cells from proliferating. researchgate.net In silico molecular docking studies have suggested that these compounds may have a high affinity for key cancer-related proteins such as PARP-1, Scr, and PI3K/mTOR, indicating multiple potential pathways for their cytotoxic action. nih.gov

Immunomodulatory Mechanisms: The anti-inflammatory properties appear to be linked to the modulation of immune cell function. The observed down-regulation of T-cell function by a substituted quinoline carboxylic acid points to a direct impact on the adaptive immune system. nih.gov This targeted action on immune cells, rather than broad enzyme inhibition (like COX enzymes), suggests a more specific mechanism for its anti-inflammatory effects. nih.gov

Solid State Chemistry and Supramolecular Interactions of Quinoline Carboxylic Acids

Formation of Multicomponent Crystalline Materials (Salts and Cocrystals)

Quinoline-carboxylic acids are versatile building blocks for the construction of multicomponent crystalline materials, such as salts and cocrystals. researchgate.netufsc.brgoogle.com The formation of either a salt or a cocrystal is primarily determined by the extent of proton transfer between the acidic carboxylic acid group and the basic nitrogen atom of the quinoline (B57606) ring. A general guideline for predicting salt versus cocrystal formation is the ΔpKa rule, where ΔpKa = pKa(protonated base) - pKa(acid). A ΔpKa value greater than 3 typically indicates salt formation, while a value less than 0 suggests the formation of a cocrystal. Values in between represent a continuum where either form may be accessible.

In the case of 3-Chloroquinoline-7-carboxylic acid, the quinoline nitrogen provides a basic site for protonation, while the carboxylic acid group can donate a proton. When co-crystallized with other acidic or basic compounds (coformers), a diverse range of supramolecular structures can be anticipated. For instance, crystallization with stronger acids would likely result in the quinoline nitrogen remaining neutral, favoring cocrystal formation through hydrogen bonding. Conversely, co-crystallization with basic compounds could lead to deprotonation of the carboxylic acid and subsequent salt formation. ufsc.br

Research on related systems, such as aminoquinolines with hydroxyaromatic acids, has demonstrated the successful formation of both salts and cocrystals, highlighting the tunability of the resulting solid forms. google.com The choice of solvent can also play a crucial role, with some crystal structures incorporating solvent molecules into the lattice. nih.gov

Table 1: Examples of Multicomponent Crystalline Materials from Quinoline Derivatives

| Quinoline Derivative | Coformer | Resulting Solid Form | Key Interaction |

| 2-Methylquinoline | 3,5-Dinitrobenzoic acid | Salt | Charge-assisted hydrogen bond |

| 2-Methylquinoline | Oxalic acid | Salt | Proton transfer |

| Quinoline-4-carbaldoxime | Adipic acid | Cocrystal | Oxime-oxime homosynthon & quinoline-carboxylic acid heterosynthon |

| Quinoline-4-carbaldoxime | Maleic acid | Salt | Proton transfer |

This table presents illustrative examples from the literature on related quinoline compounds to demonstrate the principles of salt and cocrystal formation.

Crystal Engineering and Polymorphism Studies

Crystal engineering provides a framework for the rational design of crystalline materials with desired properties by understanding and controlling intermolecular interactions. For quinoline-carboxylic acids, crystal engineering strategies focus on the predictable formation of specific supramolecular synthons, which are robust and recurring patterns of non-covalent interactions. researchgate.netrsc.org The most prominent synthon in systems containing both a carboxylic acid and a pyridine-like nitrogen is the acid-pyridine heterosynthon. acs.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds. google.com Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not widely reported, research on analogous quinoline carboxylic acid derivatives has shown the existence of different polymorphic forms. google.com The presence of flexible substituents, the choice of crystallization solvent, and variations in crystallization conditions can all lead to the isolation of different polymorphs.

The design of new crystalline forms through crystal engineering can be a powerful tool to access polymorphs with improved characteristics or to create entirely new solid forms with enhanced properties. For example, the formation of cocrystals can be used to modify the solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal packing of this compound and its derivatives is dictated by a subtle interplay of various non-covalent interactions.

π-Stacking: The planar aromatic quinoline ring system is prone to π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the packing of many quinoline derivatives. nih.govresearchgate.net In chloroquinoline derivatives, parallel or offset π-stacking arrangements are commonly observed, contributing to the formation of one-dimensional columns or two-dimensional sheets within the crystal structure. nih.govresearchgate.net

Halogen Bonding: The presence of a chlorine atom at the 3-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom, or even another halogen atom. researchgate.netmdpi.com In the crystal structures of chloroquinoline derivatives, short C-H···Cl and Cl···Cl contacts have been observed, indicating the role of these interactions in directing the supramolecular assembly. ias.ac.inuj.edu.pl These interactions can influence the crystal packing in a predictable manner, making them a valuable tool in crystal engineering. mdpi.comresearchgate.net

Table 2: Common Non-Covalent Interactions in Quinoline-Carboxylic Acid Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

| Hydrogen Bond (homodimer) | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Forms R22(8) graph set motif |

| Hydrogen Bond (heterosynthon) | Carboxylic Acid (O-H) | Quinoline (N) | Strong and directional |

| π-Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | Interplanar distance ~3.3-3.8 Å |

| Halogen Bond | Chlorine (σ-hole) | O, N, or another Cl atom | Directional interaction |

| Weak Hydrogen Bond | C-H | O, N, or Cl | Longer and more variable than strong H-bonds |

This table summarizes the general characteristics of non-covalent interactions expected in the crystal structures of quinoline-carboxylic acids based on literature for analogous systems.

Future Research Directions and Unexplored Avenues for 3 Chloroquinoline 7 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinoline (B57606) derivatives, traditionally performed using batch methods like the Doebner or Pfitzinger reactions, is ripe for modernization through flow chemistry and automated synthesis. nih.govresearchgate.netmdpi.com Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation.

The application of flow chemistry has already been successfully demonstrated for the synthesis of functionalized 7-chloroquinolines and the antimalarial drug hydroxychloroquine, a derivative of 4,7-dichloroquinoline (B193633). durham.ac.ukresearchgate.net These precedents suggest that a continuous-flow process for 3-chloroquinoline-7-carboxylic acid is highly feasible. Such a system could involve the reaction of a substituted aniline (B41778) with a suitable three-carbon synthon under high-temperature and high-pressure conditions, which are easily and safely managed in a flow reactor.

Furthermore, integrating this flow synthesis into a fully automated platform would accelerate the discovery of new derivatives. github.io These platforms can systematically vary starting materials and reaction conditions to generate a library of analogues based on the this compound core. The data from these automated experiments could then be used to train machine learning algorithms to predict optimal reaction conditions for novel derivatives, further speeding up the discovery process.

Table 1: Potential Flow Chemistry Parameters for this compound Synthesis

| Parameter | Potential Range | Rationale |

| Reactants | 3-Amino-5-chlorobenzoic acid, Pyruvic acid, Aldehyde | Based on Doebner reaction principles adaptable to flow. |

| Catalyst | Acid catalyst (e.g., HCl, H2SO4) | Common for quinoline synthesis. |

| Solvent | High-boiling point solvents (e.g., Dowtherm A, DMSO) | To allow for high reaction temperatures. |

| Temperature | 150 - 250 °C | Higher temperatures often required for cyclization. |

| Pressure | 10 - 20 bar | To maintain solvent in the liquid phase above its boiling point. |

| Residence Time | 5 - 30 minutes | Significantly shorter than batch reaction times. |

Exploration of Novel Catalytic Transformations

The reactivity of the chloro and carboxylic acid groups on the quinoline scaffold opens the door to a wide array of novel catalytic transformations. These reactions could be used to create complex molecules with unique properties and biological activities.

One promising area is the use of the carboxylic acid group as a traceless directing group for C-H functionalization. chim.it This strategy, which has been applied to other heterocyclic systems, could allow for the selective introduction of substituents at positions adjacent to the carboxyl group on the quinoline ring. Palladium-catalyzed C-H activation, for instance, could enable the introduction of aryl, alkyl, or alkenyl groups, followed by the removal of the carboxylic acid via decarboxylation.

Decarboxylative cross-coupling reactions represent another fertile ground for exploration. princeton.edursc.org Recent advances in metallaphotoredox catalysis have enabled the coupling of carboxylic acids with a variety of partners under mild conditions. princeton.edu Applying these methods to this compound could allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position, replacing the carboxylic acid group.

Furthermore, organocatalysis offers an environmentally friendly alternative to metal-based catalysts. The successful use of organocatalysts in the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates from a 4-azido-7-chloroquinoline precursor highlights the potential for developing novel organocatalytic reactions involving the functional groups of this compound. scielo.br

Discovery of Undiscovered Biological Targets and Mechanisms

The quinoline scaffold is a well-established pharmacophore found in numerous drugs. While the specific biological targets of this compound are not yet defined, research on analogous compounds provides clues to its potential therapeutic applications.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer and other diseases. tandfonline.comnih.gov Similarly, other quinoline-4-carboxylic acid derivatives have shown potent inhibitory activity against SIRT3, another enzyme linked to cancer. frontiersin.org These findings suggest that this compound and its derivatives could be valuable lead compounds for the development of new anticancer agents. In silico screening, a computational method to predict the interaction of small molecules with biological targets, has identified N-myristoyltransferase in Leishmania major as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives, pointing towards potential applications in treating leishmaniasis. nih.gov

The mechanism of action for some related 4-amino-7-chloroquinoline compounds in malaria is known to involve the inhibition of hemozoin biocrystallization in the parasite. mdpi.com It is conceivable that derivatives of this compound could exhibit similar antimalarial properties through this or other mechanisms. Further screening against a broad panel of biological targets, including kinases, proteases, and parasitic enzymes, is warranted to uncover the full therapeutic potential of this compound.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Potential Therapeutic Area | Reference Compound Class |

| Kinases | Protein Kinase CK2, SIRT3 | Cancer, Inflammatory Diseases | 3-Quinoline carboxylic acids, 2-Aryl-quinoline-4-carboxylic acids |

| Parasitic Enzymes | Leishmania N-myristoyltransferase | Leishmaniasis | 2-Aryl-quinoline-4-carboxylic acids |

| Enzymes | Monoamine Oxidase, Cholinesterase | Neurodegenerative Diseases | Quinolinic carboxylic acids |

| Parasite Processes | Hemozoin Formation | Malaria | 4-Amino-7-chloroquinolines |

Application in Advanced Materials Science and Sensor Development

The rigid, aromatic structure of the quinoline ring, combined with the functional handles of the chloro and carboxylic acid groups, makes this compound an attractive building block for advanced materials.

One exciting possibility is its use in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). A quinolinecarboxylic acid-linked COF has already been synthesized and shown to be effective in removing water-soluble pollutants. mdpi.com The introduction of a chlorine atom in the 3-position could further modulate the electronic properties and porosity of such materials, potentially leading to applications in gas storage, separation, or catalysis.

The inherent fluorescence of the quinoline core also makes it a prime candidate for the development of chemical sensors. researchgate.net Quinoline-based fluorescent sensors have been successfully developed for the detection of various metal ions, including mercury and zinc. nih.gov By attaching appropriate receptor units to the this compound scaffold, it may be possible to create highly selective and sensitive sensors for environmental monitoring or biological imaging. The carboxylic acid group itself can be a key component in sensor design, as demonstrated by carboxyl-rich carbon dots used to detect iron ions. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloroquinoline-7-carboxylic acid, and how can purity (>95%) be validated?

- Methodology :

- Synthesis : Use nitroquinoline precursors (e.g., 8-nitroquinoline derivatives) and reduce them to 8-amino intermediates via catalytic hydrogenation. Subsequent chlorination at position 3 and carboxylation at position 7 can be achieved using POCl₃ and CO₂ insertion, respectively .

- Purity Validation : Employ HPLC with a C18 column (mobile phase: 70% methanol/30% water, 1.0 mL/min flow rate, UV detection at 254 nm). Compare retention times against reference standards and quantify impurities using area normalization .

- Data Table :

| Precursor | Catalyst | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| 8-Nitroquinoline | Pd/C (5%) | 24 | 95.2 |

| 8-Aminoquinoline | POCl₃ | 12 | 96.8 |

Q. How should NMR and mass spectrometry be optimized for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆, and use a 500 MHz spectrometer with a relaxation delay of 2 sec. Assign peaks based on coupling patterns (e.g., doublets for aromatic protons at δ 7.8–8.5 ppm) .

- HRMS : Use electrospray ionization (ESI+) with a resolution of 30,000. Calibrate with sodium formate clusters and compare experimental m/z values with theoretical [M+H]⁺ (e.g., C₁₀H₇ClNO₂: 232.0145) .

Q. What solvent systems and chromatographic conditions are effective for purification?

- Methodology :

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate (10–40%) in hexane. Monitor fractions by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Recrystallization : Dissolve in hot ethanol (80°C), filter, and cool to −20°C for 12 h. Yield: ~75% .

Advanced Research Questions

Q. How can mechanistic contradictions in chlorination reactions be resolved (e.g., unexpected byproducts)?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR (e.g., C–Cl stretch at 750 cm⁻¹). Vary temperature (40–100°C) to identify thermodynamic vs. kinetic control pathways .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., electrophilic substitution vs. radical mechanisms) .

- Data Table :

| Reaction Condition | Byproduct (%) | Proposed Mechanism |

|---|---|---|

| 70°C, 12 h | 8.5 | Radical chlorination |

| 90°C, 6 h | 2.1 | Electrophilic substitution |

Q. What strategies minimize batch-to-batch variability in biological activity assays?

- Methodology :

- Standardized Protocols : Pre-dry compounds at 60°C for 4 h to eliminate hydration variability. Use a stock solution (10 mM in DMSO) stored at −80°C with ≤3 freeze-thaw cycles .

- Statistical Controls : Include triplicate technical replicates and a reference compound (e.g., ciprofloxacin for antimicrobial assays). Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How can computational models predict the acid dissociation constant (pKa) of this compound?

- Methodology :

- QSPR Modeling : Train a model using descriptors like Hammett σ constants (σ₃-Cl = 0.37) and COOH group charge density. Validate against experimental pKa values of analogous carboxylic acids (e.g., chloroacetic acid: pKa 2.86) .

- Experimental Validation : Perform potentiometric titration in 0.1 M KCl. Plot pH vs. titrant volume (0.1 M NaOH) and calculate pKa using the Henderson-Hasselbalch equation .

Q. What are the best practices for resolving spectral overlaps in HPLC analysis of degradation products?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products